Urea, (m-chlorobenzoyl)-

Description

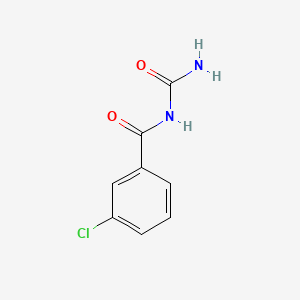

Structure

2D Structure

3D Structure

Properties

CAS No. |

101253-47-8 |

|---|---|

Molecular Formula |

C8H7ClN2O2 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

N-carbamoyl-3-chlorobenzamide |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |

InChI Key |

IGGSBZRKJKKLBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N |

Origin of Product |

United States |

Structural Elucidation and Computational Characterization of M Chlorobenzoyl Urea Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps map the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR spectroscopy is a powerful tool for characterizing the structure of benzoylurea (B1208200) derivatives in solution. The chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the electronic environment of each nucleus.

For acylurea compounds, the ¹H NMR spectrum typically shows distinct signals for the amide (N-H) protons and the aromatic protons. The N-H protons of the urea (B33335) moiety generally appear as broad singlets in the downfield region, often between δ 8.0 and δ 11.0 ppm, due to their acidic nature and potential for hydrogen bonding. The protons on the m-chlorobenzoyl group exhibit characteristic splitting patterns (multiplets) in the aromatic region (typically δ 7.0–8.5 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for (m-chlorobenzoyl)urea

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Urea N-H | 8.0 - 11.0 (broad) | N/A |

| Benzoyl C=O | N/A | 165 - 170 |

| Urea C=O | N/A | 150 - 155 |

| Aromatic C-H | 7.2 - 8.2 | 125 - 135 |

| Aromatic C-Cl | N/A | 133 - 136 |

Note: These are estimated ranges based on typical values for similar functional groups.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For (m-chlorobenzoyl)urea, the IR spectrum is dominated by absorptions from the N-H and C=O groups.

Key vibrational bands for urea and its derivatives include:

N-H Stretching: Typically observed as a strong, often broad, band or a pair of bands in the region of 3200–3500 cm⁻¹. This absorption is characteristic of the primary and secondary amine groups in the urea moiety.

C=O Stretching (Amide I): The carbonyl group of the benzoyl moiety gives rise to a very strong absorption band typically between 1680 and 1720 cm⁻¹. The urea carbonyl stretch is also found in this region, often around 1640-1670 cm⁻¹. These bands are highly sensitive to hydrogen bonding. researchgate.net

N-H Bending (Amide II): This vibration, coupled with C-N stretching, appears as a strong band around 1550–1620 cm⁻¹.

C-N Stretching: These vibrations occur in the 1400–1460 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: Medium to weak absorptions in the 1450–1600 cm⁻¹ range are characteristic of the benzene (B151609) ring.

C-Cl Stretching: A strong band for the aryl-chloride bond is expected in the fingerprint region, typically around 1000-1100 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for (m-chlorobenzoyl)urea

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3500 | Strong, Broad |

| C=O (Benzoyl) | Stretching (Amide I) | 1680 - 1720 | Strong |

| C=O (Urea) | Stretching (Amide I) | 1640 - 1670 | Strong |

| N-H | Bending (Amide II) | 1550 - 1620 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| C-N | Stretching | 1400 - 1460 | Medium |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For (m-chlorobenzoyl)urea (C₈H₇ClN₂O₂), the molecular weight is approximately 198.61 g/mol . The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl ([M]⁺˙) and ³⁷Cl ([M+2]⁺˙) isotopes.

The fragmentation of benzoylurea derivatives under electron ionization (EI) or electrospray ionization (ESI) typically follows predictable pathways. Key fragmentation processes include:

Alpha-Cleavage: The most common fragmentation involves the cleavage of the C-N bond between the benzoyl carbonyl and the urea nitrogen. This leads to the formation of a stable m-chlorobenzoyl acylium ion. nih.govlibretexts.org

Formation of Isocyanate: Elimination of an isocyanate moiety is another characteristic fragmentation pathway for urea derivatives. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of (m-chlorobenzoyl)urea

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 198/200 | Molecular Ion ([M]⁺˙) | [C₈H₇ClN₂O₂]⁺˙ |

| 139/141 | m-chlorobenzoyl acylium ion | [C₇H₄ClO]⁺ |

| 111/113 | m-chlorophenyl radical cation | [C₆H₄Cl]⁺˙ |

X-ray Crystallography for Solid-State Structure Determination of Urea Adducts and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for (m-chlorobenzoyl)urea itself is not available, the structure of the closely related derivative, 1-(3-Chlorobenzoyl)-3-phenylthiourea , provides significant insight into the molecular conformation and intermolecular interactions. researchgate.net

In the crystal structure of this thiourea (B124793) analog, the molecule adopts a conformation where the phenyl and benzoyl groups are cis and trans, respectively, with respect to the C=S bond. A similar conformation can be anticipated for the urea derivative. The central thiourea unit is essentially planar, a feature that facilitates extensive hydrogen bonding. researchgate.net

Table 4: Crystallographic Data for the Derivative 1-(3-Chlorobenzoyl)-3-phenylthiourea researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁ClN₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6340 (12) |

| b (Å) | 8.8940 (14) |

| c (Å) | 11.0219 (18) |

| α (°) | 83.129 (13) |

| β (°) | 70.328 (12) |

| γ (°) | 71.382 (12) |

| Volume (ų) | 667.74 (18) |

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly. Quantum mechanical calculations can predict geometries, electronic structures, and spectroscopic properties.

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to study benzoylurea derivatives. These calculations can optimize the molecular geometry, predict vibrational frequencies (for comparison with IR spectra), and analyze the electronic properties of the molecule.

Studies on related structures, such as N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea, have shown that DFT calculations (e.g., using the B3LYP functional with a 6-311G basis set) can accurately predict bond lengths and angles that are in good agreement with experimental X-ray diffraction data. researchgate.net For instance, the calculated C=O bond length was found to be very close to the experimentally observed value. researchgate.net

Such calculations also provide information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify regions rich or poor in electrons, which is crucial for understanding intermolecular interactions like hydrogen bonding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, molecular flexibility, and intermolecular interactions.

In the context of (m-chlorobenzoyl)urea derivatives, MD simulations can be employed to understand how these molecules behave in different environments, such as in aqueous solution or when interacting with a biological target like a protein receptor. For instance, simulations can reveal the preferred conformations of the molecule, the rotational barriers of its flexible bonds, and the dynamics of its interactions with surrounding solvent molecules.

Detailed Research Findings:

MD simulations of urea and its derivatives in aqueous solution have shown that these molecules can significantly influence the structure and dynamics of the surrounding water molecules. nih.gov The urea moiety is known to form strong hydrogen bonds with water, while the (m-chlorobenzoyl) group introduces a hydrophobic component that can affect the local water network.

A typical MD simulation of a (m-chlorobenzoyl)urea derivative would involve placing the molecule in a box of water molecules and simulating the system for a period of nanoseconds. Analysis of the simulation trajectory can provide information on various parameters, as illustrated in the hypothetical data table below.

Table 1: Illustrative MD Simulation Parameters for a (m-chlorobenzoyl)urea Derivative in Water

| Parameter | Description | Illustrative Value |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. | 1.5 ± 0.3 Å |

| Rg (Radius of Gyration) | Represents the compactness of the molecule's structure over time. | 4.2 ± 0.1 Å |

| Hydrogen Bonds (solute-solvent) | The average number of hydrogen bonds formed between the (m-chlorobenzoyl)urea derivative and water molecules. | 4.5 ± 1.2 |

| SASA (Solvent Accessible Surface Area) | The surface area of the molecule that is accessible to the solvent, indicating its exposure to the environment. | 250 ± 15 Ų |

These simulations can also be used to study the interactions of (m-chlorobenzoyl)urea derivatives with biological macromolecules. By simulating the compound in the active site of an enzyme, for example, researchers can gain insights into the binding mode, the key interacting residues, and the stability of the complex. This information is invaluable for structure-based drug design.

Electrostatic Potential Energy Mapping for Reactivity and Interaction Prediction

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. The MEP provides a map of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for predicting a molecule's reactivity and its preferred sites for electrophilic and nucleophilic attack, as well as its potential for forming intermolecular interactions.

For (m-chlorobenzoyl)urea, the MEP map would reveal the electrostatic landscape of the molecule. The oxygen atom of the carbonyl group and the nitrogen atoms of the urea moiety are expected to be regions of negative electrostatic potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine groups would exhibit positive electrostatic potential, indicating their ability to act as hydrogen bond donors.

Detailed Research Findings:

Studies on similar molecules have shown that the MEP is a valuable tool for understanding intermolecular interactions. For urea itself, the MEP map clearly shows the negative potential around the carbonyl oxygen, which is the primary site for hydrogen bonding interactions. researchgate.net

For a (m-chlorobenzoyl)urea derivative, the presence of the chlorine atom on the benzene ring would also influence the electrostatic potential. The electronegative chlorine atom would draw electron density, creating a region of slightly positive potential (a σ-hole) on the halogen atom, which could participate in halogen bonding.

Table 2: Predicted Electrostatic Potential Extrema for (m-chlorobenzoyl)urea

| Atom/Region | Type of Extremum | Predicted Potential (kcal/mol) | Implication |

| Carbonyl Oxygen | Negative (Vmin) | -55 | Strong hydrogen bond acceptor |

| Amide N-H Hydrogens | Positive (Vmax) | +65 | Strong hydrogen bond donor |

| Chlorine Atom (σ-hole) | Positive (Vmax) | +15 | Potential for halogen bonding |

| Aromatic Ring (π-system) | Negative (Vmin) | -20 | Potential for π-π stacking and cation-π interactions |

The MEP map can therefore guide the design of new molecules with specific interaction properties. For example, by modifying the substituents on the aromatic ring, it is possible to modulate the electrostatic potential and fine-tune the molecule's ability to interact with a target receptor.

Non-Covalent Interaction (NCI) Analysis in Urea Systems

Non-covalent interactions (NCIs) are weak interactions between molecules or within a molecule that are not covalent bonds. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the structure, stability, and function of chemical and biological systems. nih.govnih.gov NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions in three-dimensional space. mdpi.com

The NCI index is based on the electron density and its derivatives. By plotting the reduced density gradient (RDG) versus the electron density, it is possible to identify regions of non-covalent interactions. These regions can then be visualized as surfaces in 3D, colored according to the nature of the interaction.

Detailed Research Findings:

NCI analysis has been successfully applied to a wide range of systems to visualize and understand non-covalent interactions. In the context of (m-chlorobenzoyl)urea derivatives, NCI analysis can reveal a complex network of intramolecular and intermolecular interactions.

Intramolecularly, NCI analysis could identify weak hydrogen bonds between the amide N-H group and the carbonyl oxygen, which would contribute to the conformational preference of the molecule. It could also reveal van der Waals interactions between different parts of the molecule.

Intermolecularly, when studying a dimer or a crystal structure of (m-chlorobenzoyl)urea, NCI analysis can visualize the hydrogen bonding networks that hold the molecules together. It can also identify weaker interactions, such as π-π stacking between the aromatic rings and C-H···O interactions.

Table 3: Types of Non-Covalent Interactions in a (m-chlorobenzoyl)urea Dimer Predicted by NCI Analysis

| Interaction Type | Atoms Involved | Description |

| Hydrogen Bond | N-H···O=C | Strong, directional interaction forming the primary cohesive force in dimers and crystals. |

| π-π Stacking | Aromatic Ring 1 ↔ Aromatic Ring 2 | Parallel or T-shaped arrangement of the benzene rings, contributing to crystal packing. |

| C-H···O Interaction | Aromatic C-H···O=C | Weak hydrogen bonds that further stabilize the molecular assembly. |

| Halogen Bond | C-Cl···O=C | Interaction involving the σ-hole of the chlorine atom and the lone pair of the oxygen atom. |

The visualization of these interactions provides a deeper understanding of the forces that govern the supramolecular assembly of (m-chlorobenzoyl)urea derivatives, which is essential for crystal engineering and the design of new materials with desired properties.

Structure Activity Relationship Sar Studies of M Chlorobenzoyl Urea and Its Analogs

Methodologies for Quantitative and Qualitative SAR Elucidation

The elucidation of SAR for benzoylurea (B1208200) derivatives relies on both qualitative and quantitative methodologies to build predictive models and guide the synthesis of more potent and selective compounds. researchgate.netresearchgate.net

Qualitative SAR involves the analysis of how discrete structural changes affect biological activity. This approach often compares the activity of a series of analogs to identify key functional groups and structural motifs essential for the desired effect. For instance, early studies on benzoylphenylureas (BPUs) identified the N-benzoyl-N'-phenyl urea (B33335) moiety as the fundamental structure for potent chitin (B13524) biosynthesis inhibition. jeb.co.in

Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between the chemical structure and biological activity. mst.dk These models use physicochemical descriptors to represent the molecules, such as:

Constitutional and topological descriptors: These describe the basic composition and connectivity of the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electrostatic and quantum-chemical descriptors: These quantify the electronic properties of the molecule. researchgate.net

Various computational techniques are employed to build QSAR models, including:

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) : These are linear regression methods often used for their simplicity, though they may not perform as well with complex, non-linear SAR data. researchgate.net

Artificial Neural Networks (ANN) and Support Vector Machines (SVM) : These are more advanced machine learning techniques that can model complex, non-linear relationships and often show good predictive performance in QSAR studies. researchgate.net For example, a QSAR model for acyl urea inhibitors of human liver glycogen (B147801) phosphorylase was successfully built using least squares support vector machines (LS-SVMs). researchgate.net

Comparative Molecular Field Analysis (CoMFA) : This 3D-QSAR method analyzes the steric and electrostatic fields around a set of aligned molecules to predict their activity. nih.gov CoMFA has been used to analyze the inhibition of murine soluble epoxide hydrolase by benzoylureas and their analogs, visualizing the steric, electrostatic, and hydrophobic fields that contribute to their inhibitory activity. nih.gov

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A 3D pharmacophore model was used to guide the optimization of acyl urea inhibitors of human liver glycogen phosphorylase. nih.gov

These methodologies are often used in conjunction with experimental data, such as X-ray crystallography, which provides detailed structural information about how these inhibitors bind to their target enzymes. nih.govnih.gov

SAR in Insect Growth Regulation and Chitin Biosynthesis Inhibition (non-human systems)

Benzoylphenylureas (BPUs) are a major class of insect growth regulators (IGRs) that act by inhibiting chitin synthesis, a process vital for insects but absent in vertebrates. researchgate.netnih.gov This selectivity makes them valuable components in integrated pest management (IPM) programs. researchgate.netacs.org The core structure for this activity is the benzoylphenylurea (B10832687) skeleton, and modifications to both the benzoyl and aniline (B41778) rings significantly impact their insecticidal potency and spectrum. acs.orgresearchgate.net

Benzoylureas interfere with the final step of chitin biosynthesis by blocking the enzyme chitin synthase (CHS). researchgate.net While the exact mechanism was debated for some time, with some theories suggesting an indirect effect via sulfonylurea receptors (SUR) and vesicle trafficking, recent evidence points to a direct interaction with CHS1. pnas.orgbiorxiv.org A mutation in the CHS1 gene has been found to confer resistance to BPUs in various insect species, providing strong evidence that CHS1 is the direct molecular target. pnas.org

The SAR for this inhibition is complex, but key features have been identified:

The Urea Bridge: The central urea moiety is crucial for activity, likely involved in hydrogen bonding within the enzyme's binding site.

Benzoyl Ring Substitutions: The substitution pattern on the benzoyl ring is critical. For example, 2,6-difluorobenzoyl substitution is a common feature in many potent commercial BPU insecticides like diflubenzuron (B1670561) and bistrifluron. nih.govgoogle.com

Aniline Ring Substitutions: Substitutions on the aniline (phenyl) ring dramatically influence the insecticidal spectrum and potency. The para-position is particularly important, and it has been proposed that substituents at this position act as the functional groups that can be modified to improve activity. researchgate.netacs.org For instance, triflumuron, with a 4-trifluoromethoxy-2-chlorophenyl group, exhibits higher ovicidal and broader-spectrum larvicidal activity than the earlier diflubenzuron. researchgate.net

The inhibition of chitin synthesis by (m-chlorobenzoyl)urea and its analogs leads to a failure in the molting process, resulting in larval death. jeb.co.inresearchgate.net The potency of these compounds is directly correlated with their ability to disrupt the formation of the new cuticle. researchgate.net

SAR studies have quantitatively analyzed the effects of substituents on larvicidal activity against various insect species, including Spodoptera litura (common cutworm) and Chilo suppressalis (rice stem borer). researchgate.net These studies reveal that:

Species Specificity: The optimal substitution pattern often varies between different insect species, highlighting the subtle differences in their respective chitin synthase enzymes or other contributing factors. researchgate.net

Bipartite Model: A bipartite model for the sulfonylurea receptor binding site has been used to design novel BPU analogs. This approach led to the synthesis of compounds with a carbamate (B1207046) group that showed good larvicidal activity against a broad spectrum of insects, including the oriental armyworm and diamondback moth, suggesting this design strategy could improve interaction with the target site. benthamdirect.com

The ultimate effect of these molecular features is an inability to form a proper endocuticle, which loses its elasticity and cannot withstand the pressures of molting, leading to lethal deformities. jeb.co.in

SAR in Enzyme Inhibition and Modulation (non-human targets)

Beyond their primary role as insecticides, acyl urea derivatives, including (m-chlorobenzoyl)urea analogs, have been investigated as inhibitors of other non-human enzymes, revealing broader biological activities.

Acyl ureas have been identified as a novel class of inhibitors for glycogen phosphorylase (GP), an enzyme that is a key target for controlling hyperglycemia. nih.gov These compounds typically bind to the allosteric activator site, the same site where the natural activator AMP binds, thereby stabilizing an inactive state of the enzyme. nih.gov

Key SAR findings for GP inhibition include:

Binding Site: X-ray crystallography has shown that acyl ureas bind at the allosteric site of rabbit muscle glycogen phosphorylase b (rmGPb). nih.govnih.gov

Structural Features for Potency: The inhibitory strength is highly dependent on the substituents. For example, 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid was identified as an inhibitor of human liver glycogen phosphorylase a (hlGPa) with an IC50 of 2.0 μM. nih.gov

Role of the Aromatic Moiety: The interactions of the aromatic parts of the molecules within the enzyme's β-channel are significant. Suitably sized and oriented aromatic moieties with hydrophobic groups enhance binding and inhibitory potency. academie-sciences.frkfki.hu For instance, N-2-naphthoyl-N'-β-d-glucopyranosyl urea was found to be a nanomolar inhibitor of GP. academie-sciences.fr

Optimization through Modeling: Optimization of these inhibitors has been successfully guided by 3D pharmacophore models and X-ray structural data, leading to compounds with improved cellular activity. nih.gov

Table 1: Inhibition of Glycogen Phosphorylase by Acyl Urea Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Number | Structure / Name | Target Enzyme | IC50 | Reference |

|---|---|---|---|---|

| 1 | Screening Hit | hlGPa | 2 µM | nih.gov |

| 21 | Optimized Derivative | hlGPa | 23 nM | nih.gov |

| 42 | Second-Gen Derivative | hlGPa | 53 nM | nih.gov |

| - | 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid | hlGPa | 2.0 µM | nih.gov |

Urea derivatives have been extensively studied as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.commdpi.com Inhibition of sEH stabilizes EETs, making sEH inhibitors promising therapeutic agents for inflammation and pain. mdpi.com

SAR studies have revealed that the urea group is a key pharmacophore that fits well into the catalytic pocket of the hydrolase. mdpi.comnih.gov The carbonyl oxygen of the urea forms hydrogen bonds with tyrosine residues, while the NH groups act as hydrogen bond donors. mdpi.com

Key SAR insights for sEH inhibition include:

Central Pharmacophore: The urea core is a primary pharmacophore, with one side typically attached to a smaller group (like phenyl or cyclohexyl) and the other side accommodating a larger, often polar, secondary pharmacophore. nih.gov

Substituent Effects: The nature of the substituents flanking the urea core is critical for potency. In a study of benzoxazolone-5-urea derivatives, aryl or benzyl (B1604629) fragments flanking the core conferred potent sEH inhibition, with IC50 values in the nanomolar range. researchgate.netacs.org

Computational Guidance: 3D-QSAR methods like CoMFA have been used to analyze the activity of benzoylureas and arylureas against murine sEH, identifying the steric and electrostatic features that enhance or diminish activity. nih.gov For example, introducing a methyl group at the para-position of the phenyl ring of a cyclohexylphenylurea analog increased its activity six-fold. nih.gov

Improving Properties: While many potent urea-based sEH inhibitors have been developed, issues like low solubility have been addressed by introducing polar groups at a specific distance from the urea carbonyl, which can improve physical properties without sacrificing potency. mdpi.com

Table 2: Inhibition of Human Soluble Epoxide Hydrolase (hsEH) by Urea Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Series | Key Structural Feature | IC50 Range | Reference |

|---|---|---|---|

| Benzoxazolone-5-urea analogs | Aryl or benzyl fragments flanking the urea | 0.39–570 nM | researchgate.netacs.org |

| Memantyl urea derivatives | Phenyl ring linked to a memantyl moiety | Sub-nanomolar (e.g., 0.4 nM for B401) | nih.gov |

Inhibition of HIV Protease by Cyclic Urea Derivatives

Cyclic urea derivatives have been identified as potent inhibitors of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. acs.orgrsc.org Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the molecular features that govern the inhibitory activity of these compounds. tandfonline.comnih.gov

The inhibitory potency of cyclic ureas against HIV-1 protease is primarily influenced by the hydrophobic character of the substituents on the urea nitrogens (N2/N2'). nih.gov Additionally, the molecular size of substituents adjacent to these nitrogens also affects the inhibitory activity. nih.gov The fundamental interaction between the urea-based inhibitors and the enzyme's active site occurs through a network of hydrogen bonds. tandfonline.com Some cyclic urea derivatives are designed to interact with the aspartate residues and the flap region of the enzyme without the need for an intervening water molecule, which is a common feature in linear inhibitors. tandfonline.com

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been developed for large and diverse sets of cyclic urea derivatives. acs.org These models, often built using X-ray crystal structures of inhibitor-protease complexes, help in understanding the molecular recognition process and aid in the design of more effective inhibitors. acs.org For instance, a 7-membered cyclic urea-based HIV-1 protease inhibitor, DMP 323, showed poor binding affinity, highlighting the sensitivity of the interaction to the ring size and conformation of the cyclic urea core. rsc.org Modifications at the P1/P1' binding sites are considered crucial for enhancing the potency of these protease inhibitors. rsc.org

Interactions with Cyclooxygenase Enzymes

Derivatives of benzoylurea have been investigated for their ability to interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. rsc.org The goal of many studies is to achieve selective inhibition of COX-2, the inducible isoform associated with inflammation, over the constitutive COX-1 isoform, to reduce gastrointestinal side effects. nih.govnih.gov

SAR studies on 1,3-diarylurea derivatives have shown that a methylsulfonyl (SO2Me) pharmacophore at the para-position of the N-1 phenyl ring is a key feature for COX-2 selectivity. nih.gov The nature of the substituent on the N-3 phenyl ring also plays a significant role. The presence of a hydrogen bond acceptor group, such as a methoxy (B1213986) or fluorine atom, at the para-position of the N-3 phenyl ring can enhance both the potency and selectivity of COX-2 inhibition. nih.gov

In a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, designed through structural modifications of known COX inhibitors, compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) demonstrated potent and selective COX-2 inhibition with a selectivity index significantly higher than the reference drug, celecoxib. rsc.org Similarly, for a series of 1,5-diarylpyrazoles with a urea-based hybrid structure, compound PYZ16 showed higher COX-II inhibitory activity and selectivity compared to celecoxib. acs.org

One study on N-benzoylthiourea derivatives, which share a structural resemblance to benzoylureas, predicted their analgesic activity through the inhibition of the COX-2 isoenzyme. researchgate.net This suggests that the core benzoyl-carbonyl-amine linkage is a viable scaffold for interacting with the COX active site.

Affinity for Beta-Lactamase Proteins

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. wikipedia.org While specific SAR studies focusing on (m-chlorobenzoyl)urea and its direct analogs as beta-lactamase inhibitors are not extensively documented in the provided results, the broader class of urea derivatives has been explored in the context of inhibiting various enzymes. Beta-lactamase inhibitors often work by acting as suicide substrates or by forming stable, inactive complexes with the enzyme. wikipedia.orgnih.gov

The development of non-β-lactam inhibitors, such as avibactam (B1665839) and vaborbactam, has become a major focus. wikipedia.orgfrontiersin.org These molecules often mimic the transition state of the β-lactam hydrolysis reaction. For example, boronic acid derivatives act as competitive inhibitors by forming a tetrahedral intermediate with the catalytic serine residue of the enzyme. biomedpharmajournal.org While not urea derivatives, their mechanism highlights the importance of specific geometric and electronic features for binding to the beta-lactamase active site. The structure-activity relationships for established inhibitors show that modifications to side chains can significantly alter their spectrum of activity against different classes of beta-lactamases (Classes A, C, and D). biomedpharmajournal.orgnih.gov For instance, lufenuron (B1675420), a benzoylurea compound, is known to inhibit chitin synthesis in insects, demonstrating that the benzoylurea scaffold can interact with enzymes, though its affinity for bacterial beta-lactamases is not specified. cabidigitallibrary.org

SAR in Antimicrobial and Antifungal Activities (non-human microorganisms)

Novel benzoylurea derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities against various pathogens. researchgate.netmdpi.com These studies often focus on agricultural applications, targeting phytopathogenic fungi and bacteria. researchgate.net

In one study, a series of benzoylpyrimidinylurea derivatives were designed and synthesized. researchgate.net The SAR analysis revealed that compounds 19 and 25 exhibited broad-spectrum fungicidal activity, showing over 50% inhibition against 13 different phytopathogenic fungi, which was superior to the commercial pesticide pyrimethanil. researchgate.net

Another series of novel benzoylurea derivatives containing a pyrimidine (B1678525) moiety was synthesized from 2,6-difluorobenzamide. mdpi.com The bioassay results indicated that several of these compounds displayed good in vitro antifungal activities against various fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Notably, compounds 4j and 4l showed potent activity against Rhizoctonia solani, with EC50 values comparable to the commercial fungicide hymexazol. mdpi.com Molecular docking simulations suggested that these compounds could form hydrogen bonds with key serine residues (SER-17 and SER-39) of the succinate (B1194679) dehydrogenase (SDH) enzyme, providing a potential mechanism for their antifungal action. mdpi.com

The general SAR for these compounds indicates that the nature and position of substituents on both the benzoyl and the pyrimidine rings are critical for determining the spectrum and potency of the antifungal activity.

| Compound | Target Organism | Activity Metric | Observed Activity | Source |

|---|---|---|---|---|

| Compound 4j | Rhizoctonia solani | EC50 | 6.72 µg/mL | mdpi.com |

| Compound 4l | Rhizoctonia solani | EC50 | 5.21 µg/mL | mdpi.com |

| Hymexazol (Reference) | Rhizoctonia solani | EC50 | 6.11 µg/mL | mdpi.com |

| Compound 19 | 13 Phytopathogenic Fungi | Inhibition | >50% | researchgate.net |

| Compound 25 | 13 Phytopathogenic Fungi | Inhibition | >50% | researchgate.net |

SAR in Anti-tumor and Anticancer Mechanisms (non-human cell lines/models)

Benzoylurea derivatives have emerged as a promising class of antimitotic agents, with several studies exploring their anticancer activity in various non-human cancer cell lines. nih.govacs.org A key mechanism of action for some of these compounds is the inhibition of microtubule assembly, leading to cell cycle arrest in the M-phase and subsequent apoptosis. nih.govacs.org

SAR analysis of 3-haloacylamino benzoylurea (HBU) derivatives has provided several key insights:

The specific configuration of the chiral center in the lead compound was not essential for activity. acs.org

The presence of the phenyl ring is crucial. acs.org

Substitution at the 6-position of the phenyl ring with a halogen atom enhances the anticancer activity. acs.org

Compounds 11e and 14b , both featuring a 6-fluoro substitution, demonstrated potent activities against a panel of nine human tumor cell lines, including leukemia (CEM), breast cancer (MCF-7), and hepatoma (Bel-7402), with IC50 values in the low micromolar range (0.01 to 0.30 µM). nih.govacs.org

Further exploration of the SAR by modifying the formylurea (B75220) at the 1-position of the aromatic ring revealed that suitable aryl substitutions at the N'-end could increase anticancer activity. nih.gov Interestingly, compounds 16c (bearing a 3,4,5-trimethoxyphenyl group) and 16g (bearing a 2-pyridyl group) at the N'-end not only showed enhanced activity but also acted through a mechanism independent of mitotic arrest, suggesting a different mode of action from the parent compounds. nih.gov

In another study, benzyl urea analogues based on the structure of sorafenib (B1663141) were synthesized and tested against cell lines such as MX-1 (breast), HepG2 (liver), and HT-29 (colon). researchgate.net Compound 20 , which contained an N-3-pyridyl moiety, exhibited greater inhibitory activity against the HT-29 cell line than sorafenib. researchgate.net

| Compound | Key Structural Feature | Tested Cell Lines | Activity (IC50) | Source |

|---|---|---|---|---|

| 11e | 6-fluoro substitution | CEM, MCF-7, Bel-7402, etc. | 0.01 - 0.30 µM | nih.govacs.org |

| 14b | 6-fluoro substitution | CEM, MCF-7, Bel-7402, etc. | 0.01 - 0.30 µM | nih.govacs.org |

| 20 | N-3-pyridyl moiety | HT-29 | 3.82 µmol/L | researchgate.net |

| Sorafenib (Reference) | - | HT-29 | > 20 µmol/L | researchgate.net |

SAR in Other Biological Receptor Interactions (e.g., Melanocortin Receptors)

Beyond the targets mentioned above, substituted urea derivatives have been investigated for their affinity towards other biological receptors, most notably the melanocortin receptors (MCRs). nih.gov The MC3 and MC4 receptors, in particular, are involved in regulating body weight and energy homeostasis. nih.govnih.gov

SAR studies on a series of 27 non-peptide small molecule ligands based on an unsymmetrical substituted urea core were conducted to probe their interaction with mouse melanocortin receptors. nih.govnih.gov These studies identified several structural requirements for achieving selectivity for the mMC4R over the mMC3R:

An aliphatic or saturated cyclic amine at the R1 position. nih.govnih.gov

A bulky aromatic group at the R2 position. nih.govnih.gov

A benzyl group at the R3 position. nih.govnih.gov

Compounds 1 and 12 from this series were identified as full agonists at the mMC4R, with no discernible activity at the mMC3R at concentrations up to 100 µM. nih.govnih.gov This demonstrates that specific substitutions on the urea scaffold can impart high receptor subtype selectivity. The urea linkage serves as a core component in these designs, linking an amine functionality (R1) and an amino acid residue (R3) on one side with an aromatic group (R2) on the other. nih.gov This template provides a valuable starting point for the design of more selective MC3R/MC4R ligands. nih.gov

Degradation Pathways and Environmental Fate of Benzoylphenylurea Insecticides

Hydrolytic Degradation Mechanisms of the Urea (B33335) Linkage

The central feature of benzoylphenylurea (B10832687) insecticides is the urea bridge (-NH-CO-NH-), which is the primary site for hydrolytic cleavage. This reaction is a critical determinant in the breakdown of these compounds in the environment. The general mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the urea linkage. This process can be catalyzed by either acidic or basic conditions, although it can also occur at neutral pH, albeit at a slower rate.

For substituted phenylurea herbicides, two primary degradation pathways are generally recognized:

Stepwise N-dealkylation followed by hydrolysis: This is common for N,N-dimethyl substituted compounds.

Direct hydrolysis of the urea carbonyl group: This pathway leads to the direct cleavage of the urea linkage. nih.govoup.comasm.orgoup.com

In the case of "Urea, (m-chlorobenzoyl)-", which is N-(m-chlorobenzoyl)-N'-phenylurea, the direct hydrolysis of the urea linkage is the anticipated primary degradation mechanism. This cleavage can occur at two positions on the urea bridge, leading to different initial degradation products. The stability of the resulting aniline (B41778) and benzamide (B126) moieties influences the favored cleavage point.

Identification and Characterization of Degradation Products

The hydrolytic breakdown of the urea linkage in "Urea, (m-chlorobenzoyl)-" is expected to yield specific degradation products. Based on the established degradation patterns of other benzoylphenylurea and phenylurea herbicides, the following products can be identified and characterized. nih.govoup.comnih.gov

The primary cleavage of the urea bond in "Urea, (m-chlorobenzoyl)-" results in the formation of m-chlorobenzamide and aniline. Further hydrolysis of m-chlorobenzamide can occur, leading to the formation of m-chlorobenzoic acid and ammonia. Aniline itself can undergo further environmental degradation. oup.comnih.gov

The degradation of related compounds provides strong evidence for this proposed pathway. For instance, the degradation of diuron, a dichlorinated phenylurea herbicide, is known to produce 3,4-dichloroaniline. nih.gov Similarly, studies on other chlorophenylurea pesticides have consistently identified the corresponding chloroanilines as major degradation products. nih.goviarc.fr

The table below summarizes the expected primary and secondary degradation products of "Urea, (m-chlorobenzoyl)-" via hydrolytic pathways.

| Parent Compound | Primary Degradation Products | Secondary Degradation Products |

| Urea, (m-chlorobenzoyl)- | m-Chlorobenzamide | m-Chlorobenzoic acid |

| Aniline | Further degradation products |

The identification and characterization of these degradation products are typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net These methods allow for the separation, identification, and quantification of the parent compound and its various metabolites in environmental samples.

Analytical Methodologies for Research and Characterization of M Chlorobenzoyl Urea

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and analysis of (m-chlorobenzoyl)urea from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful tools in this regard.

High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity and quantifying the amount of (m-chlorobenzoyl)urea and related benzoylurea (B1208200) compounds. researchgate.netbbsq.bs This technique offers high resolution and sensitivity, making it suitable for a wide range of applications, from quality control in synthesis to residue analysis in environmental and food samples. researchgate.netspkx.net.cn

The choice of stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as C8 or C18, are commonly employed for the analysis of benzoylureas. researchgate.netscielo.br The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with a buffer to control pH. iteh.aigoogle.comlmaleidykla.lt For instance, a mobile phase of methanol-water (80:20, v/v) has been used for the isocratic elution of benzoylurea insecticides on a C18 column. researchgate.net Another method utilized a mobile phase of n-hexane and anhydrous alcohol (97:3, v/v) on a silica (B1680970) column. spkx.net.cn Gradient elution, where the mobile phase composition is changed during the analysis, can also be used to improve the separation of complex mixtures. nih.gov

Detection is most commonly performed using an ultraviolet (UV) detector, as the benzoylurea structure contains chromophores that absorb UV light. iteh.ai A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. researchgate.netnih.gov For instance, detection at 260 nm has been found to be effective for some benzoylureas. researchgate.net The method's performance is evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netspkx.net.cnnih.gov For example, in the analysis of several benzoylureas, linear calibration curves were obtained over a concentration range of 0.05 to 10.0 mg/mL. researchgate.net

Table 1: HPLC Methods for Benzoylurea Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Reversed-phase C18 | Apollo Silica | Reversed-phase octadecyl |

| Mobile Phase | Methanol–water (80 + 20, v/v) | n-hexane and anhydrous alcohol (97:3, V/V) | Gradient elution |

| Flow Rate | 0.6 mL/min | 1.0 mL/min | Not specified |

| Detection | UV-DAD (260 nm) | UV (200 nm) | UV diode array detector |

| Linear Range | 0.05 to 10.0 mg/mL | 0.33 to 100 μg/mL | 0.05-5 µg/mL |

| LOD | 0.2 to 0.4 ng injected | 5.80 to 6.60 ng/mL | < 0.01 mg/kg (grapes) |

| Reference | researchgate.net | spkx.net.cn | nih.gov |

This table is for illustrative purposes and combines data from different studies on various benzoylurea compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. wikipedia.orglupinepublishers.com This makes it an invaluable tool for both the qualitative identification and quantitative analysis of (m-chlorobenzoyl)urea, even at trace levels. researchgate.netnih.gov

In LC-MS, after the components of a sample are separated by the LC system, they are introduced into the mass spectrometer's ion source. lupinepublishers.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for benzoylurea analysis. researchgate.net For example, APCI in the negative-ion mode has been successfully used for the detection of benzoylurea insecticides. researchgate.net The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can be used to identify the compound. wikipedia.org

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed. nih.gov This involves selecting a specific precursor ion (the molecular ion or a characteristic fragment of the analyte) and then fragmenting it to produce product ions. By monitoring a specific precursor-to-product ion transition, a high degree of selectivity and sensitivity can be achieved. This is particularly useful for analyzing complex matrices where co-eluting compounds might interfere with the analysis. lcms.cz The high sensitivity of LC-MS allows for the detection of benzoylureas at very low concentrations, often in the parts-per-trillion (ppt) range in environmental samples. researchgate.net

Table 2: LC-MS Parameters for Benzoylurea Analysis

| Parameter | Method 1 | Method 2 |

| Chromatography | HPLC | HPLC |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |

| Ionization Mode | Negative-ion mode | Not specified |

| Mass Analyzer | Quadrupole | Tandem Mass Spectrometry (MS/MS) |

| Application | Simultaneous determination of 5 benzoylurea insecticides in tomatoes. researchgate.net | Determination of seven benzoylurea pesticides in Oolong tea. nih.gov |

| LOD | 0.2 to 0.4 ng injected | 0.03-1.00 ng/mL |

| Reference | researchgate.net | nih.gov |

This table is for illustrative purposes and combines data from different studies on various benzoylurea compounds.

Spectrophotometric Determination Methods

Spectrophotometric methods offer a rapid and cost-effective means for the quantification and characterization of (m-chlorobenzoyl)urea. These techniques are based on the interaction of the compound with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org The presence of the aromatic ring and the carbonyl group in (m-chlorobenzoyl)urea results in characteristic UV absorption bands. semanticscholar.orguad.ac.id The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law, which forms the basis for quantification.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). rsc.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Beyond quantification, UV-Vis spectroscopy can also provide insights into the electronic properties of (m-chlorobenzoyl)urea. The position and intensity of the absorption bands are related to the electronic transitions within the molecule. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used in conjunction with experimental UV-Vis spectra to understand the electronic structure and transitions of the molecule. researchgate.netnih.gov

Colorimetric assays provide a simple and often rapid method for the determination of urea (B33335) and its derivatives. These methods typically involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. nih.gov The absorbance of the colored solution is then measured using a spectrophotometer or colorimeter. plos.org

One common method for the determination of urea involves its reaction with diacetyl monoxime in the presence of a strong acid and an oxidizing agent to form a colored complex. nih.govoup.comnih.gov While this method is widely used for urea, its applicability to substituted ureas like (m-chlorobenzoyl)urea would depend on the reactivity of the urea moiety in the molecule under the specific assay conditions.

Another approach involves the use of chromogenic reagents that react specifically with the urea functional group or a derivative thereof. For instance, some urea derivatives can be used as color-forming components in the determination of oxidizing substances like hydrogen peroxide in the presence of peroxidase. google.com The development of new colorimetric reagents with high sensitivity and selectivity for specific urea derivatives is an active area of research. google.com

Table 3: Common Reagents in Colorimetric Assays for Urea

| Reagent | Principle | λmax | Reference |

| Diacetyl monoxime | Forms a colored complex with urea in acidic conditions. | ~520-530 nm | nih.govplos.orgoup.com |

| p-Dimethylaminobenzaldehyde (DMAB) | Reacts with urea to form a colored Schiff base. | ~430 nm | plos.orgresearchgate.net |

This table presents general information on colorimetric assays for urea and may not be directly applicable to (m-chlorobenzoyl)urea without specific adaptation and validation.

Densitometric and Thin-Layer Chromatographic (HPTLC) Approaches

High-performance thin-layer chromatography (HPTLC) is an advanced form of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and reproducibility. wikipedia.orgiaea.org It is a valuable tool for the qualitative and quantitative analysis of (m-chlorobenzoyl)urea.

In HPTLC, the sample is applied as a narrow band onto a high-performance TLC plate coated with a fine and uniform layer of sorbent, typically silica gel. researchgate.net The plate is then developed in a chamber with a suitable mobile phase. The components of the sample migrate up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. wikipedia.org

After development, the separated spots can be visualized under UV light if the compounds are fluorescent or absorb UV radiation. uad.ac.id For quantitative analysis, the spots are scanned with a densitometer, which measures the absorbance or fluorescence of the spot. The area of the resulting peak is proportional to the amount of the compound in the spot. The method is validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification. researchgate.netuni-giessen.de HPTLC is a versatile technique that can be used for purity control, identification of related substances, and quantification of the active ingredient in various formulations. researchgate.net The technique can also be coupled with other analytical methods, such as mass spectrometry (HPTLC-MS) or infrared spectroscopy (HPTLC-FTIR), for further structural elucidation of the separated components. researchgate.net

Application of Isotope Labeling in Mechanistic and Analytical Studies

Isotope labeling involves the replacement of an atom in a molecule with one of its isotopes, which has a different mass but the same chemical properties. This substitution allows researchers to trace the molecule through complex systems and reactions. Common isotopes used in these studies include Carbon-13 (¹³C), Carbon-14 (¹⁴C), Nitrogen-15 (¹⁵N), and stable isotopes of hydrogen (Deuterium, ²H) and oxygen (¹⁸O).

The synthesis of isotopically labeled (m-chlorobenzoyl)urea is a critical first step. Generally, the synthesis of labeled urea derivatives can be achieved through several methods. One common approach involves the use of labeled starting materials, such as isotopically enriched potassium cyanate (B1221674) or a labeled amine, in a reaction to form the urea structure. For instance, a general procedure for carbon isotope labeling of linear urea derivatives utilizes carbon dioxide as the source of the isotopic carbon. The specific synthesis of labeled (m-chlorobenzoyl)urea would likely adapt these general methods, for example, by reacting m-chlorobenzoyl isocyanate with an isotopically labeled amine or by using a labeled m-chlorobenzoyl precursor.

Once synthesized, isotopically labeled (m-chlorobenzoyl)urea can be used in a variety of mechanistic and analytical studies.

Mechanistic Elucidation: Isotope labeling is instrumental in deciphering reaction mechanisms. By tracking the position of the isotopic label in the products of a reaction, researchers can infer the pathways of bond formation and cleavage. For example, if (m-chlorobenzoyl)urea were to undergo hydrolysis, labeling the carbonyl carbon with ¹³C or ¹⁴C would allow for the determination of whether the carbonyl group is retained in the resulting m-chlorobenzoic acid or released as carbon dioxide. Such studies can provide definitive evidence for proposed reaction intermediates and transition states.

Metabolic and Environmental Fate Studies: The use of radiolabels, particularly ¹⁴C, is a cornerstone of studies investigating the metabolism and environmental degradation of organic compounds. By introducing ¹⁴C-labeled (m-chlorobenzoyl)urea into a biological system (e.g., cell cultures, animal models) or an environmental matrix (e.g., soil, water), researchers can trace the distribution, accumulation, and transformation of the compound and its metabolites. Analytical techniques such as liquid scintillation counting and mass spectrometry can quantify the amount of radioactivity in various fractions, providing a comprehensive picture of the compound's fate.

Quantitative Analysis: Isotope dilution mass spectrometry (ID-MS) is a highly accurate method for the quantification of compounds in complex mixtures. This technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, (m-chlorobenzoyl)urea—to the sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. By measuring the ratio of the mass spectrometric signals of the analyte and its labeled internal standard, a precise and accurate concentration can be determined, minimizing matrix effects that can plague other quantitative methods.

Compound-Specific Isotope Analysis (CSIA): This advanced analytical technique measures the natural abundance of stable isotopes within a specific compound. While not involving the introduction of an artificial label, CSIA relies on the same principles of mass differentiation. Isotope fractionation, the slight enrichment or depletion of heavy isotopes during chemical or physical processes, can provide valuable information about the transformation pathways of a contaminant in the environment. For (m-chlorobenzoyl)urea, CSIA could potentially distinguish between different degradation pathways, such as biodegradation versus photodegradation, by analyzing the isotopic signature (e.g., δ¹³C, δ¹⁵N) of the remaining parent compound.

The table below summarizes the key applications of isotope labeling in the study of (m-chlorobenzoyl)urea.

| Application Area | Isotopes Used | Key Research Questions Addressed | Analytical Techniques |

| Mechanistic Studies | ¹³C, ¹⁴C, ¹⁵N, ²H, ¹⁸O | - Elucidation of reaction pathways- Identification of intermediates and transition states | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Metabolic & Environmental Fate | ¹⁴C, ³H | - Tracing distribution and accumulation in organisms- Identifying metabolic products- Determining degradation pathways in the environment | Liquid Scintillation Counting, Autoradiography, LC-MS, GC-MS |

| Quantitative Analysis | ¹³C, ¹⁵N | - Accurate concentration measurement in complex matrices | Isotope Dilution Mass Spectrometry (ID-MS) |

| Compound-Specific Isotope Analysis | Natural abundance of ¹³C, ¹⁵N | - Source apportionment- Distinguishing between different degradation mechanisms | Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) |

The analytical methodologies for the characterization of isotopically labeled (m-chlorobenzoyl)urea primarily rely on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can differentiate between the labeled and unlabeled forms of the molecule based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of labeled compounds and their metabolites. NMR spectroscopy, on the other hand, can provide detailed structural information. For instance, ¹³C-NMR can pinpoint the exact location of a ¹³C label within the molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Urea, (m-chlorobenzoyl)-, and how can purity be validated experimentally?

- Methodology :

- Synthesis : Common methods involve coupling reactions between m-chlorobenzoyl chloride and urea derivatives under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) are critical for yield optimization .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard.

- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity and molecular identity. Cross-validate with melting point analysis (literature comparison) .

Q. How can researchers characterize the structural and electronic properties of Urea, (m-chlorobenzoyl)-?

- Techniques :

- Spectroscopy :

- NMR : H and C NMR (in DMSO-d6) to confirm substitution patterns and hydrogen bonding.

- IR : Stretching frequencies for urea carbonyl (~1640–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding networks). Use Cambridge Structural Database (CSD) to compare bond lengths/angles .

Q. What experimental protocols are recommended for assessing the solubility and stability of Urea, (m-chlorobenzoyl)- in various solvents?

- Procedure :

- Prepare saturated solutions in solvents (polar aprotic, protic, non-polar). Shake at 25°C for 24 hours, filter, and quantify via UV-Vis spectroscopy (calibration curve method).

- Stability tests: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) using HPLC. Track byproducts (e.g., hydrolysis to m-chlorobenzoic acid) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for Urea, (m-chlorobenzoyl)- derivatives be systematically resolved?

- Approach :

- Conduct a scoping review to map literature discrepancies (e.g., conflicting H NMR shifts). Use tools like SciFinder and Reaxys to aggregate data .

- Apply meta-analysis to identify outliers. Variables to consider: solvent effects, temperature, and instrument calibration. Reproduce key experiments under controlled conditions .

Q. What strategies are effective in designing reaction mechanisms studies for Urea, (m-chlorobenzoyl)- under varying catalytic environments?

- Experimental Design :

- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., amines). Monitor reaction progress via in-situ FTIR or LC-MS.

- Computational Modeling : Perform DFT calculations (Gaussian or ORCA) to map transition states and compare with experimental activation energies. Validate with isotopic labeling (e.g., N-urea) .

Q. How can researchers integrate FAIR principles into data management for studies on Urea, (m-chlorobenzoyl)-?

- Implementation :

- Metadata Standards : Use platforms like Chemotion Repository to log experimental parameters (solvents, temperatures, yields).

- Interoperability : Adopt IUPAC nomenclature and SMILES notations for machine-readable data. Link to PubChem CID for cross-referencing .

Key Resources for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.